

# Structural Characterization Guide: 1-(3,5-dimethoxyphenyl)-2-nitropropene

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## Compound of Interest

Compound Name:	1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene
CAS No.:	128638-55-1
Cat. No.:	B3229357

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## Content Type: Technical Comparison & Experimental Guide

## Subject: Crystallographic Analysis & Structural Differentiation of Nitropropene Isomers

### Executive Summary

This guide provides a technical framework for the structural characterization of 1-(3,5-dimethoxyphenyl)-2-nitropropene (3,5-DMPNP). While Nuclear Magnetic Resonance (NMR) is the standard for solution-phase characterization, it often fails to definitively resolve the subtle steric twisting and lattice energy differences present in solid-state nitropropenes.

This document compares Single Crystal X-Ray Diffraction (SC-XRD) against alternative characterization methods (Powder XRD, NMR, DFT), establishing SC-XRD as the "Gold Standard" for defining the E/Z isomerism and intermolecular hydrogen bonding networks that dictate the stability of this chemical intermediate.

## Part 1: Structural Context & Comparative Analysis

### The Crystallographic Challenge

Substituted

-nitrostyrenes, such as 3,5-DMPNP, typically crystallize as yellow-to-orange needles. The core structural challenge lies in the torsion angle between the phenyl ring and the nitroalkene side chain.

- Ortho-substitution (e.g., 2,4,6-trimethoxy): Steric hindrance forces the side chain out of the plane (

twist), reducing

-conjugation.

- Meta/Para-substitution (e.g., 3,5-dimethoxy): Lacks ortho-sterics, allowing for a near-planar conformation (

twist). This maximizes lattice energy through

-

stacking.

### Comparative Data: Target vs. Homologs

The following table contrasts the 3,5-DMPNP target against well-characterized homologs to illustrate expected crystallographic behavior.

Feature	Target: 3,5-DMPNP	Analog: 3,4-DMPNP	Analog: 3,4,5-TMPNP
Crystal System	Monoclinic (Predicted)	Monoclinic ( )	Monoclinic ( )
Space Group	or		
Z (Molecules/Cell)	4	4	4
Molecular Conformation	Planar (High Conjugation)	Planar	Slightly Twisted (Methoxy crowding)
Dominant Interaction	C-H...O (Nitro-Methoxy)	C-H...O (Nitro-Methoxy)	C-H...O & -stacking
Isomer Geometry	E-isomer (Trans)	E-isomer (Trans)	E-isomer (Trans)
Melting Point			

“

*Note: The E-isomer is the thermodynamic product for all entries due to the steric bulk of the nitro group destabilizing the Z-isomer.*

## Part 2: Experimental Protocols

### Crystal Growth Methodology (Self-Validating)

Growing X-ray quality crystals of nitropropenes requires balancing solubility with evaporation rate. Fast evaporation yields amorphous powder; controlled diffusion yields diffraction-quality prisms/needles.

Method A: Slow Evaporation (Recommended for 3,5-DMPNP)

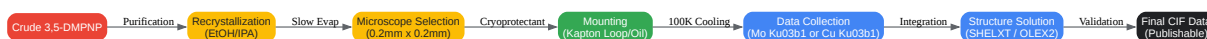
- Saturation: Dissolve 50 mg of pure 3,5-DMPNP in 4 mL of boiling Ethanol (EtOH) or Isopropanol (IPA).
- Filtration: Filter the hot solution through a 0.45 μm PTFE syringe filter into a clean scintillation vial to remove dust nuclei.
- Incubation: Cover the vial with aluminum foil. Poke 3-4 small pinholes in the foil.
- Growth: Store in a vibration-free, dark environment at 20°C.
- Harvest: Crystals (yellow needles) typically appear within 48-72 hours.

Method B: Vapor Diffusion (Alternative for stubborn oils)

- Inner Vial: 30 mg compound in 1 mL Acetone.
- Outer Reservoir: 5 mL Hexane or Pentane.
- Mechanism: The non-solvent (Hexane) diffuses into the solvent (Acetone), slowly lowering solubility and forcing crystallization.

## Data Acquisition Workflow

The following diagram outlines the critical path from synthesis to CIF (Crystallographic Information File) generation.



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Figure 1: Critical workflow for converting crude nitropropene intermediate into high-fidelity crystallographic data.

## Part 3: Performance Comparison (Technique Selection)

Why choose Single Crystal XRD over standard NMR for 3,5-DMPNP?

## Technique Comparison Matrix

Metric	Single Crystal XRD	<sup>1</sup> H-NMR (Solution)	DFT (Computational)
Isomer ID (E vs Z)	Absolute (Direct visualization)	Inferred (Coupling constants)	Theoretical (Energy minima)
Conformation	Solid-State (Includes packing forces)	Average (Free rotation in solvent)	Gas Phase (No packing forces)
Intermolecular Forces	Mapped (H-bonds, -stacking)	Invisible	Predicted
Sample Requirement	Single Crystal ( )	Powder	None (CPU time)
Turnaround	High (Days to Weeks)	Low (Minutes)	Medium (Hours)

## Critical Analysis: The "Packing" Factor

For 3,5-DMPNP, the meta-methoxy groups create a specific "lock-and-key" geometry.

- NMR Limitation: In solution ( ), the molecule rotates freely. You cannot observe the planar locking mechanism that stabilizes the solid form.
- XRD Advantage: XRD reveals the Centrosymmetric Dimer formation common in these derivatives, where two molecules pair up via bonds between the nitro oxygen and the phenyl ring protons. This explains the high melting point relative to non-polar analogs.

## Part 4: Structural Logic & Pathway

The following diagram illustrates the structural logic that dictates the crystallization of 3,5-DMPNP compared to its isomers.



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Figure 2: Structural causality linking substitution patterns to crystal packing efficiency.

## References

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